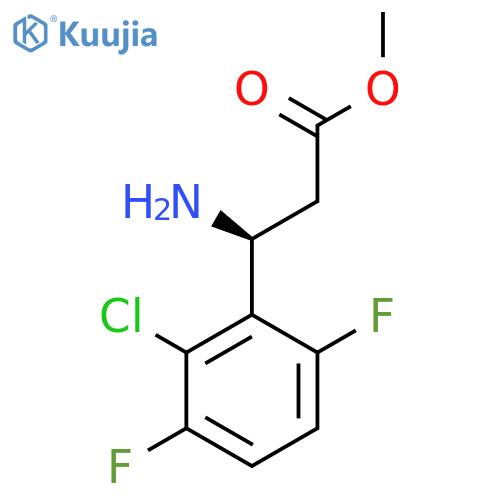

Cas no 1213185-04-6 (methyl (3S)-3-amino-3-(2-chloro-3,6-difluorophenyl)propanoate)

methyl (3S)-3-amino-3-(2-chloro-3,6-difluorophenyl)propanoate 化学的及び物理的性質

名前と識別子

-

- methyl (3S)-3-amino-3-(2-chloro-3,6-difluorophenyl)propanoate

- 1213185-04-6

- EN300-1162648

-

- インチ: 1S/C10H10ClF2NO2/c1-16-8(15)4-7(14)9-5(12)2-3-6(13)10(9)11/h2-3,7H,4,14H2,1H3/t7-/m0/s1

- InChIKey: BLTJSGRXKYESHT-ZETCQYMHSA-N

- ほほえんだ: ClC1C(=CC=C(C=1[C@H](CC(=O)OC)N)F)F

計算された属性

- せいみつぶんしりょう: 249.0368126g/mol

- どういたいしつりょう: 249.0368126g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 255

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

methyl (3S)-3-amino-3-(2-chloro-3,6-difluorophenyl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1162648-50mg |

methyl (3S)-3-amino-3-(2-chloro-3,6-difluorophenyl)propanoate |

1213185-04-6 | 50mg |

$768.0 | 2023-10-03 | ||

| Enamine | EN300-1162648-100mg |

methyl (3S)-3-amino-3-(2-chloro-3,6-difluorophenyl)propanoate |

1213185-04-6 | 100mg |

$804.0 | 2023-10-03 | ||

| Enamine | EN300-1162648-1000mg |

methyl (3S)-3-amino-3-(2-chloro-3,6-difluorophenyl)propanoate |

1213185-04-6 | 1000mg |

$914.0 | 2023-10-03 | ||

| Enamine | EN300-1162648-1.0g |

methyl (3S)-3-amino-3-(2-chloro-3,6-difluorophenyl)propanoate |

1213185-04-6 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-1162648-250mg |

methyl (3S)-3-amino-3-(2-chloro-3,6-difluorophenyl)propanoate |

1213185-04-6 | 250mg |

$840.0 | 2023-10-03 | ||

| Enamine | EN300-1162648-500mg |

methyl (3S)-3-amino-3-(2-chloro-3,6-difluorophenyl)propanoate |

1213185-04-6 | 500mg |

$877.0 | 2023-10-03 | ||

| Enamine | EN300-1162648-2500mg |

methyl (3S)-3-amino-3-(2-chloro-3,6-difluorophenyl)propanoate |

1213185-04-6 | 2500mg |

$1791.0 | 2023-10-03 | ||

| Enamine | EN300-1162648-5000mg |

methyl (3S)-3-amino-3-(2-chloro-3,6-difluorophenyl)propanoate |

1213185-04-6 | 5000mg |

$2650.0 | 2023-10-03 | ||

| Enamine | EN300-1162648-10000mg |

methyl (3S)-3-amino-3-(2-chloro-3,6-difluorophenyl)propanoate |

1213185-04-6 | 10000mg |

$3929.0 | 2023-10-03 |

methyl (3S)-3-amino-3-(2-chloro-3,6-difluorophenyl)propanoate 関連文献

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

methyl (3S)-3-amino-3-(2-chloro-3,6-difluorophenyl)propanoateに関する追加情報

Professional Introduction to Methyl (3S)-3-amino-3-(2-chloro-3,6-difluorophenyl)propanoate (CAS No. 1213185-04-6)

Methyl (3S)-3-amino-3-(2-chloro-3,6-difluorophenyl)propanoate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 1213185-04-6, represents a unique molecular scaffold that combines a chiral center with a fluorinated aromatic ring, making it a promising candidate for the development of novel therapeutic agents.

The structural features of methyl (3S)-3-amino-3-(2-chloro-3,6-difluorophenyl)propanoate are particularly noteworthy. The presence of a (3S) configuration at the propanoate moiety introduces stereoselectivity, which is a critical factor in drug design. Stereocenters often play a pivotal role in determining the biological activity and pharmacokinetic properties of a molecule. Additionally, the incorporation of a 2-chloro-3,6-difluorophenyl group enhances the compound's electronic properties and potential interactions with biological targets.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological receptors. The fluorine atoms in the phenyl ring of methyl (3S)-3-amino-3-(2-chloro-3,6-difluorophenyl)propanoate contribute to these desirable properties, making it an attractive building block for medicinal chemists.

Current research in the field of drug discovery has highlighted the importance of chiral amino acids in the development of enantiomerically pure drugs. The stereochemistry of methyl (3S)-3-amino-3-(2-chloro-3,6-difluorophenyl)propanoate aligns well with this trend, as it provides a platform for exploring the effects of chirality on pharmacological activity. Studies have shown that even subtle changes in stereochemistry can significantly influence the efficacy and safety of a drug.

The synthesis of methyl (3S)-3-amino-3-(2-chloro-3,6-difluorophenyl)propanoate involves sophisticated organic reactions that require precise control over reaction conditions. The preparation typically begins with the functionalization of a fluorinated aromatic precursor, followed by the introduction of the chiral amino group and subsequent esterification. Advanced synthetic techniques, such as asymmetric catalysis and enantioselective hydrogenation, are often employed to achieve high enantiomeric purity.

The pharmacological potential of methyl (3S)-3-amino-3-(2-chloro-3,6-difluorophenyl)propanoate has been explored in several preclinical studies. These investigations have revealed promising activities in models relevant to neurological disorders, inflammation, and cancer. The compound's ability to interact with specific enzymes and receptors suggests that it may serve as a lead compound for the development of new therapeutic strategies.

One particularly intriguing aspect of methyl (3S)-3-amino-3-(2-chloro-3,6-difluorophenyl)propanoate is its potential as a prodrug. Prodrugs are pharmacologically inactive precursors that are metabolically converted into active drugs within the body. The structural features of this compound make it an ideal candidate for prodrug design, as they can enhance solubility, improve bioavailability, and reduce toxicity.

The role of computational chemistry in the study of methyl (3S)-3-amino-3-(2-chloro-3,6-difluorophenyl)propanoate cannot be overstated. Molecular modeling techniques have been instrumental in understanding its interactions with biological targets and predicting its pharmacokinetic behavior. These computational approaches have complemented experimental studies by providing insights into the compound's three-dimensional structure and dynamics.

In conclusion, methyl (3S)-3-amino-3-(2-chloro-3,6-difluorophenyl)propanoate represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with its promising pharmacological activities, make it a valuable asset in the search for new therapeutic agents. As research continues to uncover its potential applications, this compound is poised to play a crucial role in future drug development efforts.

1213185-04-6 (methyl (3S)-3-amino-3-(2-chloro-3,6-difluorophenyl)propanoate) 関連製品

- 1033201-68-1(t-Butyl 3-Bromo-4-fluorobenzamide)

- 1207725-68-5(2-Pyridinecarboxylic acid, 5-(4-morpholinyl)-, 1,1-dimethylethyl ester)

- 2470437-30-8(1-Benzyl-4-tert-butylpyrazol-3-amine)

- 1019380-80-3({1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}methanamine)

- 1361715-48-1(2',4'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid ethyl ester)

- 2229629-71-2((4-methoxy-2-nitrophenyl)methylhydrazine)

- 1114648-74-6(N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide)

- 1251572-94-7(N-(4-chloro-2-fluorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide)

- 1506260-38-3(1-(2-Oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid)

- 852453-71-5(N-Phenyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine)